molecular formula C10H17NO3 B1272315 1-Boc-3-piperidone CAS No. 98977-36-7

1-Boc-3-piperidone

Cat. No.: B1272315
CAS No.: 98977-36-7
M. Wt: 199.25 g/mol
InChI Key: RIFXIGDBUBXKEI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-Boc-3-piperidone, also known as tert-Butyl 3-oxopiperidine-1-carboxylate , is a biochemical reagent used in the synthesis of chiral compounds . The primary targets of this compound are the chiral centers in organic molecules, where it aids in the stereocontrolled synthesis .

Mode of Action

This compound interacts with its targets by participating in the formation of chiral centers in organic molecules . It is used as a reagent in the synthesis of these compounds, contributing to the stereocontrolled formation of the chiral centers . The exact mode of action can vary depending on the specific synthesis process and the other reagents involved.

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the particular synthesis process in which it is used. As a reagent used in the stereocontrolled synthesis of chiral compounds , it can be involved in a variety of biochemical pathways related to the production of these compounds. The downstream effects would also depend on the specific compounds being synthesized.

Result of Action

The result of this compound’s action is the formation of chiral compounds through stereocontrolled synthesis . The molecular and cellular effects of this action would depend on the specific chiral compounds that are produced.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other reagents. For example, the synthesis process involving this compound is typically carried out under controlled laboratory conditions . Changes in these conditions could potentially affect the action of this compound and the efficacy of the synthesis process.

Biochemical Analysis

Biochemical Properties

1-Boc-3-piperidone plays a significant role in biochemical reactions, particularly in the synthesis of chiral compounds. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with immobilized ω-transaminases, which are enzymes capable of transferring an amino group from an amine donor to an acceptor containing a carbonyl functionality in the presence of pyridoxal-5’-phosphate as a cofactor . This interaction is crucial for the synthesis of enantiomerically pure chiral amines, which are valuable intermediates for the production of bioactive compounds with pharmacological properties.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with ω-transaminases can lead to the production of chiral amines, which in turn can modulate cellular activities . Additionally, this compound’s role in the synthesis of chiral compounds can impact cellular functions by providing essential intermediates for the production of bioactive molecules.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. The compound exerts its effects through binding interactions with ω-transaminases, leading to the transfer of amino groups and the synthesis of chiral amines . This process involves enzyme inhibition or activation, depending on the specific reaction conditions and the presence of cofactors such as pyridoxal-5’-phosphate. These interactions can result in changes in gene expression and cellular metabolism, further influencing the compound’s biochemical properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is stable under recommended storage conditions, typically at temperatures between 2-8°C Its long-term effects on cellular function can vary depending on the experimental conditions and the duration of exposure

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound exhibits a range of biological activities, including antimicrobial and antipsychotic effects . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the appropriate dosage for specific applications. Threshold effects and dose-response relationships should be carefully evaluated to ensure the compound’s safety and efficacy in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into bioactive compounds. The compound’s interaction with ω-transaminases and pyridoxal-5’-phosphate is a key aspect of its metabolic pathway . These interactions can influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical properties and effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. Studies have shown that this compound is transported efficiently within cells, allowing it to reach its target sites and exert its biochemical effects

Subcellular Localization

This compound’s subcellular localization is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with enzymes and biomolecules, ultimately affecting its biochemical properties and cellular effects .

Properties

IUPAC Name

tert-butyl 3-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFXIGDBUBXKEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373568
Record name 1-Boc-3-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98977-36-7
Record name 1-Boc-3-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-oxopiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (5 g, 24.84 mmol, 1.0 equiv) in DCM (125 mL) was added Dess-Martin periodinane (11.59 g, 27.33 mmol, 1.1 equiv) at 0° C. in a few portions. The solution was stirred at 0° C. for a while and allowed to warm to room temperature slowly. The solution was stirred at room temperature for 18 hrs. A lot of white solid suspended. The white solid was removed by filtration, eluted with EtOAc (100 mL). The combined organic phase was washed with saturated solution of NaHCO3 (50 mL), dried over anhydrous Na2SO4, concentrated to afford 4.28 g (yield 86%) of tert-butyl 3-oxopiperidine-1-carboxylate as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.59 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a cooled (-65° C.) solution of DMSO (1.42 ml; 20 mmol) in CH2Cl2 (30 ml) was added oxalyl chloride (0.87 ml; 10 mmol). The resulting suspension was stirred for an additional 15 minutes at -65° C., whereupon the product of Step A (2.17 g; 10 mmol) dissolved in 5 ml of CH2Cl2 was added portionwise and the reaction was stirred for an additional 15 minutes at that temperature. Triethylamine (5.56 ml; 40 mmol) was then added dropwise, and the solution was allowed to warm to room temperature, whereupon the reaction was stirred for an additional 1.5 hours. The reaction was quenched with H2O and extracted several times with EtOAc. The combined organic phase was washed with 10% aqueous citric acid, H2O, saturated aqueous NaCl, dried (MgSO4), filtered and evaporated. The residue was purified on a silica gel flash chromatography column eluted with 25% EtOAc-hexanes. The fractions containing pure material were combined and concentrated in vacuo to afford 1.87 g of the title compound as a yellow oil.
Name
Quantity
1.42 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.87 mL
Type
reactant
Reaction Step Two
Quantity
2.17 g
Type
reactant
Reaction Step Three
Quantity
5.56 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution of 3-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (1.9169 g, 9.5 mmol) in CH2Cl2 (50 mL) was added Dess-Martin Periodinane (4.8470 g, 11.4 mmol), and the mixture was stirred at room temperature for 5 hours. CH2Cl2 (75 mL), saturated NaHCO3 (100 mL), and 20% aqueous sodium thiosulfate (100 mL) were added, and the mixture was stirred for 30 minutes. The layers were separated, and the aqueous layer was extracted with CH2Cl2 (1×75 mL). The organic extracts were washed with brine (1×100 mL), dried (Na2SO4), and concentrated. Purification of the crude material by column chromatography on silica gel (4:1 hexanes-EtOAc) provided 1.80 g (95%) of 3-oxo-piperidine-1-carboxylic acid tert-butyl ester as a colorless oil. 1H NMR (CDCl3) δ 1.49 (s, 9H), 1.93-2.02 (m, 2H), 2.46 (t, 2H, J=6 Hz), 3.58 (t, 2H, J=6 Hz), 4.00 (s, 2H).
Quantity
1.9169 g
Type
reactant
Reaction Step One
Quantity
4.847 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of pyridinium chlorochromate (3.21 g, 0.0149 mol) in methylene chloride (18 mL) was added another solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.00 g, 0.00497 mol) in 7 mL methylene chloride at rt. After stirring for 18 h, the reaction mixture was diluted with diethyl ether, filtered through a bed of celite, concentrated in-vacuo, and then purified by Combiflash to afford the desired product verified by NMR.
Quantity
3.21 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-3-piperidone
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Reactant of Route 5
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Reactant of Route 6
1-Boc-3-piperidone
Customer
Q & A

Q1: Why is 1-Boc-3-piperidone of interest in biocatalysis?

A1: this compound serves as a valuable precursor for synthesizing chiral N-heterocyclic molecules, particularly those containing amino groups like 3-aminopiperidine. These chiral amines are crucial building blocks for various bioactive compounds with pharmacological applications []. Utilizing enzymes like ω-transaminases (ω-TAs) allows for the asymmetric synthesis of these valuable chiral amines, making this compound a key substrate in this process.

Q2: How is this compound used with ω-transaminases?

A2: ω-transaminases catalyze the transfer of an amino group from an amine donor to a ketone acceptor, such as this compound. This reaction produces the desired chiral amine, in this case, a specific enantiomer of 3-amino-1-Boc-piperidine []. Researchers are exploring different ω-TAs, like ATA-W12 from Caulobacter sp., which exhibit promising activity and selectivity towards this compound conversion [].

Q3: What are the advantages of using ω-transaminases with this compound for chiral amine synthesis?

A3: Employing ω-transaminases with this compound offers several advantages:

  • One-step synthesis: Compared to multi-step chemical synthesis, this enzymatic approach achieves the desired product in a single step [], simplifying the process and potentially reducing costs.
  • High enantioselectivity: ω-transaminases can exhibit high selectivity towards producing a specific enantiomer of the target chiral amine, a crucial factor for pharmaceutical applications where only one enantiomer might have the desired biological activity [].
  • Sustainable chemistry: This enzymatic method aligns with green chemistry principles as it utilizes milder reaction conditions, avoids harsh chemicals, and often shows high atom economy, making it a more environmentally friendly alternative [].

Q4: What are the challenges in using ω-transaminases with this compound, and how are researchers addressing them?

A4: Despite the advantages, challenges remain in utilizing ω-transaminases effectively. Some ω-TAs might have low activity or stability under industrial conditions. To address this, researchers are:

  • Discovering novel enzymes: Screening diverse sources like soil metagenomes has led to the discovery of novel ω-TAs with improved properties, like ATA-W12, which demonstrates high stability at 40 °C [].
  • Engineering enzyme properties: Techniques like site-saturation mutagenesis allow for targeted modifications of the enzyme's structure. For example, the Q192G mutation in a ω-TA from Chloroflexi bacterium significantly enhanced its activity towards this compound conversion [, ].

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